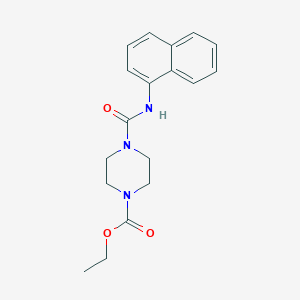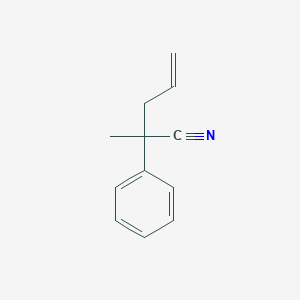
2-Methyl-2-phenylpent-4-enenitrile
Descripción general
Descripción
“2-Methyl-2-phenylpent-4-enenitrile” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under a different name or structure due to the complexity of chemical nomenclature1.
Aplicaciones Científicas De Investigación
Precursors for Synthetic and Biologically Interesting Compounds : 5-Hydroxypent-2-enenitriles, a class to which 2-Methyl-2-phenylpent-4-enenitrile belongs, are used as precursors for synthetic and biologically interesting compounds. These include dihydropyranones, dienenitriles, and functionalized naphthalenes (Zhang et al., 2013).
Catalytic Isomerization : The compound isomerizes to Z- and E-2-methyl-2-butenitrile when catalytically used with [Ni(COD)2] and TRIPHOS, forming nickel complexes in the process (Acosta-Ramírez et al., 2008).
Photocycloaddition Reactions : It participates in photocycloaddition reactions with methyl phenylglyoxylate and benzils, yielding oxetanes and rac-dimethyl 2,3-diphenyltartrate as byproducts (van Wolven et al., 2006).
Enantioface Discriminating Isomerization : Chiral ruthenium complexes can use this compound for enantioface discriminating isomerization of olefins, leading to the formation of specific enantiomers (Matteoli et al., 1984).
Photochemical Behavior and Reactivity Studies : Studies have explored its photochemical behavior, demonstrating the impact of substituents on reaction efficiency and selectivity in phenyl-ethenyl bichromophoric systems (Ellis‐Davies et al., 1984).
Synthesis of Optically Active Compounds : It has been used in the synthesis of optically active compounds, such as 4-hydroxyalk-2-enenitriles (Nolcami et al., 1986).
Reactions with Other Chemicals : The compound reacts with various chemicals, such as 2-methylquinoline, leading to stereoselective formations and potential applications in organic synthesis (Belyaeva et al., 2017).
Direcciones Futuras
Future research on “2-Methyl-2-phenylpent-4-enenitrile” could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety and hazards would be crucial for its potential applications.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-Methyl-2-phenylpent-4-enenitrile”. Further research and studies would be needed to provide a more comprehensive understanding of this compound.
Propiedades
IUPAC Name |
2-methyl-2-phenylpent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIWGVIGABEPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440991 | |
| Record name | 2-methyl-2-phenylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpent-4-enenitrile | |
CAS RN |
104367-49-9 | |
| Record name | 2-methyl-2-phenylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

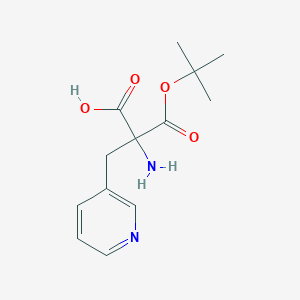
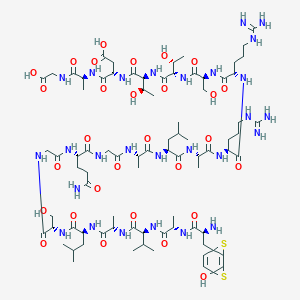
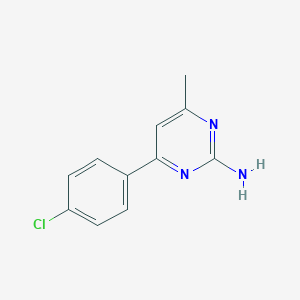
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
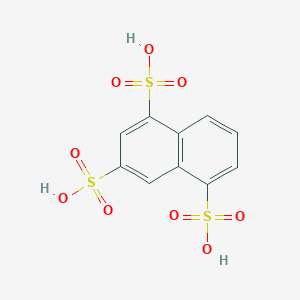
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
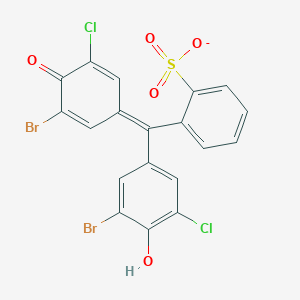
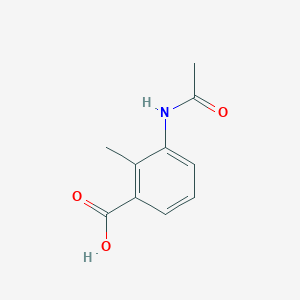
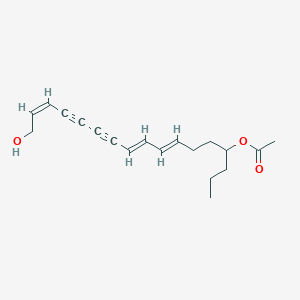
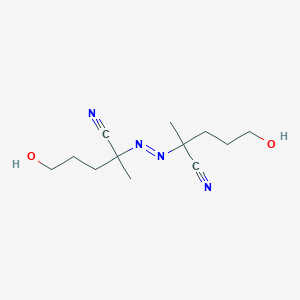
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
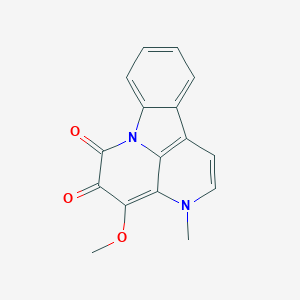
![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)
